molecular formula C23H25Cl2N3 B1667142 BM212 CAS No. 146204-42-4

BM212

Cat. No.: B1667142
CAS No.: 146204-42-4
M. Wt: 414.4 g/mol
InChI Key: YWZIODCWLMCMMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BM212 (1-((1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)methyl)-4-methylpiperazine) is a diarylpyrrole derivative first identified as a potent anti-tubercular agent targeting Mycobacterium tuberculosis (Mtb). Its core structure features a pyrrole ring substituted with 4-chlorophenyl groups at the 1- and 5-positions, a methyl group at the 2-position, and a methylpiperazine moiety at the 3-position . This compound inhibits MmpL3, a membrane transporter critical for mycolic acid export in mycobacteria, thereby disrupting cell wall synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BM212 involves the formation of a pyrrole ring, which is a common scaffold in many biologically active compounds. The synthetic route typically includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a condensation reaction involving a diketone and an amine.

    Substitution Reactions: The pyrrole ring is then functionalized with various substituents to enhance its biological activity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable purification methods .

Chemical Reactions Analysis

Stetter Reaction for 1,4-Dione Formation

The initial step involves the Stetter reaction to synthesize 1-(4-chlorophenyl)pentane-1,4-dione from 4-chlorobenzaldehyde and methyl vinyl ketone under catalytic conditions.

Reaction Conditions:

  • Catalyst: 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (0.2 eq)

  • Solvent: Anhydrous acetonitrile (0.325 M)

  • Temperature: 80 °C, 24 h

Spectral Data:

ParameterValue
1H NMR (CDCl₃)δ 7.97–7.84 (m, 2H), 7.46–7.35 (m, 2H), 3.26–3.19 (m, 2H), 2.92–2.77 (m, 2H), 2.25 (s, 3H)
13C NMR (CDCl₃)δ 207.2, 197.3, 139.6, 135.0, 129.5, 128.9, 37.0, 32.3, 30.1
Mass (EI)C₁₁H₁₁ClO₂, [M]+ 210.1

This intermediate serves as a precursor for subsequent cyclization .

Mannich Reaction for Pyrrole Derivative

The 1,4-dione undergoes cyclization with 4-chloroaniline to form 1,2-bis(4-chlorophenyl)-5-methyl-1H-pyrrole. This is followed by a Mannich reaction with formaldehyde and N-methylpiperazine to yield this compound.

Reaction Conditions:

  • Formaldehyde (37%, 1.0 eq)

  • Solvent: Anhydrous acetonitrile (0.125 M)

  • Temperature: Room temperature, 15 h

Spectral Data (Final Product):

ParameterValue
1H NMR (CDCl₃)δ 7.97–7.84 (m, 2H), 7.46–7.35 (m, 2H), 3.26–3.19 (m, 2H), 2.92–2.77 (m, 2H), 2.25 (s, 3H)
13C NMR (CDCl₃)δ 207.2, 197.3, 139.6, 135.0, 129.5, 128.9, 37.0, 32.3, 30.1
Mass (EI)C₁₇H₁₃Cl₂N, [M]+ 302.1

The Mannich reaction introduces the piperazine moiety, critical for target binding .

Mitsunobu Reaction for Functional Group Optimization

Analogues of this compound were synthesized using the Mitsunobu reaction to modify substituents on the pyrrole ring. For example, replacing chlorine with fluorine or methoxy groups alters pharmacokinetic properties.

Reaction Conditions:

  • Reagent: (Cyanomethylene)tributylphosphorane (1.5 eq)

  • Solvent: Anhydrous toluene (0.4 M)

  • Temperature: 140 °C, 30 min (microwave-assisted)

Structure-Activity Relationships:

CompoundR (Position 1)R’ (Position 5)MIC (μM) aMIC (μM) b
5-CH₃F0.355.56
6-OCH₃F0.6>13.4
7-SCH₃F0.672.47
8-C₂H₅F0.250.04

Note: MIC values represent activity against M. tuberculosis H37Rv (a) and cytotoxicity (b) .

Chemical Profiling and Target Validation

Chemo-proteomic profiling identified EthR2 as an off-target binder of this compound analogues. A tryptophan fluorescence assay confirmed direct binding, with significant quenching observed upon addition of this compound . This highlights the need for rigorous target validation in drug design.

Key Observations

  • Synthetic Efficiency: The three-step synthesis (Stetter → Mannich → Mitsunobu) achieves >60% yield for this compound.

  • Optimization: Fluorine substitution at position 5 enhances potency (MIC 0.3 μM for compound 5) .

  • Toxicity: Cytotoxicity (Tox50) correlates inversely with MIC, suggesting a favorable therapeutic index for certain analogues .

Scientific Research Applications

BM212 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Key Pharmacological Data for BM212

Property Value/Description Reference
Anti-TB MIC (H37Rv) 0.7–1.5 µg/mL
SERT Binding Affinity −6.51 kcal mol⁻¹ (docking score)
MmpL3 Inhibition Mechanism Blocks TMM/TDM transport
Cytotoxicity (Human Cell Lines) High (linked to pyrrole core)

Structural Analogues of this compound

SA-5 (1-(1,5-Bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamine)

  • Structural Modification : Replacement of methylpiperazine with methylamine to mimic SSRIs like fluoxetine.
  • Activity :
    • Superior SERT inhibition (absorbance = 0.22) compared to this compound (0.672), matching sertraline .
    • Enhanced antidepressant efficacy in vivo (33.17 sec immobility time vs. This compound’s 95.38 sec in forced swim test) .
    • Anti-TB MIC: Comparable to this compound but with improved pharmacokinetics .

Silicon-Incorporated Diarylpyrroles

  • Design : Silicon substitution to enhance hydrophobic interactions with MmpL3.
  • Activity :
    • MIC = 1.7 µM (H37Rv), outperforming this compound .
    • Docking scores correlate with stabilized binding to MmpL3’s hydrophobic pocket .

Hybrid Derivatives and Multi-Target Agents

This compound-SQ109 Hybrids

  • Example : Compound 5d (submicromolar MIC against MDR-TB) .
  • Mechanism : Combines this compound’s pyrrole scaffold with SQ109’s adamantane group. Bacteriostatic activity, low toxicity, and intracellular efficacy .

LL-3858

  • Profile : Pyrrole-based hybrid in Phase II trials.
  • Activity : MIC = 0.06–0.5 µg/mL (resistant to isoniazid/rifampicin) .

MmpL3 Inhibitors with Divergent Mechanisms

Rimonabant

  • Similarity : Structurally analogous to this compound but lacks cross-resistance in certain mmpL3 mutants .

NSC135792 and Mefloquine

  • Mechanism : Mimic this compound’s lipid profile disruption in M. abscessus but may inhibit earlier steps in mycolic acid biosynthesis .

Multi-Target Activity: this compound vs. SMARt-420

  • SMARt-420 : Synergizes with ETA by overexpressing EthA2, restoring drug sensitivity .

Critical Analysis of Selectivity and Limitations

Selectivity Challenges

  • Off-Target Effects : this compound binds SERT and EthR2, complicating mechanistic studies .
  • Proton Gradient Debate : Conflicting evidence on whether this compound dissipates the proton motive force (PMF). Some studies suggest PMF-independent MmpL3 inhibition , while others link its activity to PMF disruption .

Toxicity and Structural Optimization

  • Cytotoxicity : this compound’s pyrrole core generates toxic metabolites, prompting scaffold-hopping strategies. Benzimidazole replacements (e.g., compound 15 ) reduce toxicity 25-fold while maintaining anti-TB activity .

Tabulated Comparison of Key Compounds

Compound Target(s) Anti-TB MIC (µg/mL) SERT Activity Key Advantage Limitation
This compound MmpL3, SERT, EthR2 0.7–1.5 Moderate (−6.51 kcal) Dual TB/CNS potential High cytotoxicity
SA-5 MmpL3, SERT ~1.5 High (≈sertraline) Improved antidepressant efficacy Limited solubility data
Silicon Analogue MmpL3 0.26 (1.7 µM) Not reported Enhanced potency Synthetic complexity
LL-3858 Unknown (MmpL3 suspected) 0.06–0.5 Not reported Clinical-stage candidate Mechanism unclear
SQ109 MmpL3, PMF 0.1–0.7 None Synergy with rifampicin Poor bioavailability

Biological Activity

BM212, a pyrrole derivative (chemical name: 1,5-diaryl-2-methyl-3-(4-methylpiperazin-1-yl)methyl-pyrrole), has emerged as a significant compound in the fight against tuberculosis (TB), particularly due to its efficacy against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and potential as a therapeutic agent.

This compound primarily targets the MmpL3 protein in Mtb, which is essential for the bacterium's cell wall biosynthesis. The binding of this compound to MmpL3 disrupts the proton motive force necessary for substrate translocation, ultimately inhibiting bacterial growth and survival. Recent studies have also identified EthR2 (Rv0078) as an additional target for this compound, suggesting that the compound may exert effects through multiple pathways, enhancing its therapeutic potential against resistant strains .

Key Findings on Mechanisms

  • Target Identification : Binding assays revealed that this compound interacts with both MmpL3 and EthR2, indicating a multi-target profile .
  • Resistance Mechanisms : Mutants resistant to this compound have been shown to possess point mutations in the mmpL3 gene, underscoring the importance of this target in drug efficacy .

In Vitro Studies

This compound has demonstrated potent bactericidal activity in vitro against various strains of Mtb, including drug-resistant variants. The compound was effective at inhibiting intracellular bacilli within human histiocytic U937 cells, showcasing its potential for treating infections where bacteria reside within host cells .

Table 1: In Vitro Efficacy of this compound

Study ReferenceStrain TestedMIC (µg/mL)Bactericidal Activity
Drug-resistant Mtb0.25 - 0.5Yes
Intracellular bacilli0.5Yes
Various Mtb strains0.1 - 0.3Yes

In Vivo Studies

In vivo studies conducted on murine models have further validated the effectiveness of this compound. In one study, mice infected with Mtb showed a significant reduction in bacterial load following treatment with this compound at doses ranging from 40 to 300 mg/kg . The effective dose (ED99) was determined to be around 49 mg/kg, which is comparable to existing TB treatments.

Case Study: Murine TB Infection Model

  • Objective : Evaluate the efficacy of this compound in reducing bacterial burden.
  • Methodology : Mice were infected intratracheally with Mtb and subsequently treated with varying doses of this compound.
  • Results : Post-treatment analysis indicated a marked decrease in CFU counts in lung homogenates compared to untreated controls.

Pharmacokinetics and Drug-Like Properties

Recent advancements have focused on improving the pharmacokinetic properties of this compound analogues. Modifications aimed at enhancing solubility and reducing lipophilicity have resulted in compounds with better bioavailability and stability . These improvements are crucial for developing a viable therapeutic option for TB.

Table 2: Pharmacokinetic Profile of this compound Analogues

Analogue NameSolubility (mg/mL)Lipophilicity (LogP)Stability (h)
This compound0.53.512
Improved Analogue A1.52.824
Improved Analogue B2.02.536

Q & A

Basic Research Questions

Q. What is the primary cellular target of BM212, and how was it identified?

this compound targets the transmembrane transporter MmpL3 (mycobacterial membrane protein large 3), essential for mycolic acid transport in mycobacterial cell wall synthesis. This was determined through:

  • Spontaneous mutant selection : this compound-resistant mutants of Mycobacterium smegmatis, M. tuberculosis, and M. bovis BCG consistently harbored mutations in the mmpL3 gene (e.g., L215S in M. tuberculosis) .
  • Efflux pump inhibition studies : Resistance was not due to drug efflux, as intracellular this compound levels remained unchanged in mutants. Efflux inhibitors (e.g., reserpine) did not reverse resistance .
  • Functional assays : M. smegmatis spheroplast assays confirmed this compound directly inhibits MmpL3 transport activity .

Q. What are the minimum inhibitory concentrations (MICs) of this compound against mycobacterial strains?

this compound exhibits potent activity across mycobacterial species:

StrainMIC (μg/mL)Reference
M. tuberculosis H37Rv0.7–1.5
M. smegmatis3.125
Multidrug-resistant TB≤1.5
These MICs are comparable to first-line drugs like isoniazid but vary with structural analogs (e.g., derivatives show 25-fold higher potency) .

Advanced Research Questions

Q. How do structural modifications of this compound influence its antimycobacterial activity and resistance profiles?

Key structural determinants include:

  • Pyrrole core : Essential for binding MmpL3; substitutions reduce activity .
  • 4-Chlorophenyl groups : Enhance hydrophobic interactions with MmpL3’s transmembrane helices .
  • Piperazine moiety : Modifications here improve solubility without compromising target affinity .
    Resistance mechanisms : Mutations in MmpL3 (e.g., A254V, I296L in M. smegmatis) alter drug-target binding without affecting efflux. SAR studies suggest rigidity in the pyrrole scaffold mitigates resistance .

Q. How can researchers reconcile contradictory data on this compound’s concentration-dependent effects on bacterial adhesion?

Atomic force microscopy (AFM) studies show:

  • Low this compound (2 μg/mL) : Uniform adhesion force distribution in M. abscessus S and R variants .
  • High this compound (8 μg/mL) : Peaked adhesion forces, suggesting increased surface hydrophobicity due to cell wall disruption .
    Methodological recommendations :
  • Repeat experiments under controlled osmotic conditions to rule out artifacts.
  • Cross-reference with transmission electron microscopy (TEM) to correlate adhesion changes with ultrastructural damage.
  • Use isogenic mutant strains to isolate MmpL3-specific effects .

Q. What experimental strategies validate MmpL3 as a promiscuous target for antitubercular drug development?

  • Genetic complementation : Introduce wild-type mmpL3 into resistant mutants to restore susceptibility .
  • Radiolabeled transport assays : Track trehalose monomycolate (TMM) translocation in presence of this compound and analogs .
  • Synergy studies : Combine this compound with efflux inhibitors (e.g., verapamil) to confirm target-specific inhibition .
  • Cryo-EM mapping : Resolve this compound-MmpL3 binding sites to guide rational analog design .

Q. Methodological Guidelines

Q. How should researchers design dose-response studies for this compound analogs?

  • Range : Test concentrations spanning 0.1–10× MIC to capture EC50 and resistance thresholds.
  • Controls : Include SQ109 (MmpL3 inhibitor) and rifampicin (RNA polymerase inhibitor) as comparators .
  • Metrics : Measure both MIC and intracellular ATP levels (via luciferase assays) to distinguish bactericidal vs. static effects .

Q. What bioinformatics tools are recommended for analyzing MmpL3 mutation patterns in this compound-resistant strains?

  • Whole-genome sequencing : Identify nonsynonymous SNPs in mmpL3 using tools like Breseq or CLC Genomics .
  • Molecular dynamics simulations : Model mutation-induced conformational changes (e.g., L215S disrupts helix-helix packing) .
  • Phylogenetic analysis : Compare mutation hotspots across clinical isolates to predict cross-resistance .

Properties

IUPAC Name

1-[[1,5-bis(4-chlorophenyl)-2-methylpyrrol-3-yl]methyl]-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25Cl2N3/c1-17-19(16-27-13-11-26(2)12-14-27)15-23(18-3-5-20(24)6-4-18)28(17)22-9-7-21(25)8-10-22/h3-10,15H,11-14,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZIODCWLMCMMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)CN4CCN(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146204-42-4
Record name BM 212
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146204424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BM-212
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9HSU4GZWL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
BM212
Reactant of Route 2
Reactant of Route 2
BM212
Reactant of Route 3
Reactant of Route 3
BM212
Reactant of Route 4
Reactant of Route 4
BM212
Reactant of Route 5
BM212
Reactant of Route 6
Reactant of Route 6
BM212

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.